6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Synthesis Techniques
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is involved in various synthesis methods. For instance, it is synthesized under microwave irradiation and solvent-free conditions as part of a one-pot three-component synthesis, using isatoic anhydride, orthoesters, and amines as raw materials (Mohammadi & Hossini, 2011). Another method involves its synthesis from methyl 3-hydroxy-4-methoxybenzoate through various steps including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation (Chen, 2008).
Chemical Transformations and Derivatives
This compound is also a key intermediate in the synthesis of various chemically transformed derivatives. For example, reactions involving methyl 1-bromocycloalkanecarboxylates with zinc and 6,7-dimethoxy-3,4-dihydroisoquinoline lead to the formation of unique compounds, as confirmed by X-ray diffraction (Nikiforova et al., 2019). A novel methodology for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, has also been reported, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde, Özcan, & Balcı, 2011).
Catalytic Applications
In catalysis, 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one plays a role in the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, indicating its potential in forming bromonium ylides, which are intermediates in various organic reactions (He et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or proposing future research directions, such as potential applications of the compound or areas that need further investigation.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals with care and use them responsibly.
properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTSDEBVHHLITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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